BHVPIWQSEUYNDZ-FKSFLZPCSA-N BHVPIWQSEUYNDZ-FKSFLZPCSA-N
Brand Name: Vulcanchem
CAS No.:
VCID: VC0264281
InChI: InChI=1S/C22H21N3O6/c1-3-29-21(28)13-5-4-6-14(10-13)23-19(26)17-15-7-8-22(30-15)11-25(20(27)18(17)22)16-9-12(2)31-24-16/h4-10,15,17-18H,3,11H2,1-2H3,(H,23,26)/t15-,17?,18?,22-/m0/s1
SMILES: CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=NOC(=C5)C)O3
Molecular Formula: C22H21N3O6
Molecular Weight: 423.425

BHVPIWQSEUYNDZ-FKSFLZPCSA-N

CAS No.:

Cat. No.: VC0264281

Molecular Formula: C22H21N3O6

Molecular Weight: 423.425

* For research use only. Not for human or veterinary use.

BHVPIWQSEUYNDZ-FKSFLZPCSA-N -

Specification

Molecular Formula C22H21N3O6
Molecular Weight 423.425
Standard InChI InChI=1S/C22H21N3O6/c1-3-29-21(28)13-5-4-6-14(10-13)23-19(26)17-15-7-8-22(30-15)11-25(20(27)18(17)22)16-9-12(2)31-24-16/h4-10,15,17-18H,3,11H2,1-2H3,(H,23,26)/t15-,17?,18?,22-/m0/s1
Standard InChI Key BHVPIWQSEUYNDZ-FKSFLZPCSA-N
SMILES CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=NOC(=C5)C)O3

Introduction

Understanding InChI Keys

InChI keys function as textual identifiers specifically designed to provide a standardized method for encoding molecular information. Developed initially by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST) between 2000 and 2005, these identifiers have become fundamental tools in chemical research and database management. Since May 2009, the development and promotion of InChI has been managed by the InChI Trust, a nonprofit organization based in the United Kingdom .

Unlike proprietary chemical identifiers such as CAS registry numbers, InChI keys offer three distinct advantages:

  • They are freely usable and non-proprietary

  • They can be computed directly from structural information without assignment by an organization

  • The majority of information contained within them is human-readable with sufficient practice

Analysis of BHVPIWQSEUYNDZ-FKSFLZPCSA-N

Decoding the InChI Key

The InChI key BHVPIWQSEUYNDZ-FKSFLZPCSA-N follows the standard format described above. The second segment "FKSFLZPCSA" contains indicators for stereochemistry, as evidenced by the presence of "SA" characters, which typically denote stereochemical information. The final character "N" indicates a neutral charge state of the molecule.

While the InChI key provides a unique identifier, it is important to note that it is a hashed representation of the full InChI string, which contains more detailed and human-readable chemical information. The full InChI string would provide explicit details about the molecular structure, including atom connections, stereochemistry, and other chemical properties.

Comparison with Other Chemical Identifiers

Table 2: Comparison of Chemical Identification Systems

Identifier TypeProprietary StatusAssignment MethodHuman ReadabilityExample
InChI KeyNon-proprietaryComputed from structurePartialBHVPIWQSEUYNDZ-FKSFLZPCSA-N
CAS Registry NumberProprietaryAssigned by CASLow103-84-4 (Acetanilide)
SMILESNon-proprietaryComputed from structureModerateCC(=O)Nc1ccccc1 (Acetanilide)

InChI keys offer advantages over the widely used CAS registry numbers in several key aspects. While CAS numbers must be assigned by the Chemical Abstracts Service and are proprietary, InChI keys can be freely generated from structural information. Additionally, unlike SMILES notation which can have multiple valid representations for the same structure, each chemical compound has exactly one standard InChI key, making them particularly valuable for database applications .

The InChI Algorithm Process

The generation of an InChI identifier follows a three-step computational process:

  • Normalization: This initial step removes redundant information from the input structure

  • Canonicalization: The process generates a unique numerical label for each atom in the molecule

  • Serialization: The final step produces the character string that constitutes the InChI identifier

This algorithmic approach ensures that identical chemical structures will always generate identical InChI keys, regardless of how the structure was initially drawn or input into the system.

Applications in Chemical Research

Database Integration

InChI keys have become invaluable tools in chemical databases, enabling efficient searching and cross-referencing of compounds across different information systems. Their fixed length and unique correspondence to specific chemical structures make them particularly suitable for database indexing and searching operations.

Patent Literature

In pharmaceutical research and patent literature, precise chemical identification is crucial. The compound represented by BHVPIWQSEUYNDZ-FKSFLZPCSA-N may be related to therapeutic compounds such as those described in patent literature for various medicinal applications . InChI keys allow researchers and patent examiners to unambiguously identify specific chemical entities.

Structure-Activity Relationship Studies

In medicinal chemistry research, such as the development of new anticancer agents like the 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, precise chemical identification is essential for structure-activity relationship studies . InChI keys provide a standardized method for tracking and comparing molecular structures across different research datasets.

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